Cas no 869790-17-0 (2-(2-Iodophenoxy)-5-methoxyaniline)
869790-17-0 structure
Product Name:2-(2-Iodophenoxy)-5-methoxyaniline
CAS-nummer:869790-17-0
MF:C13H12INO2
MW:341.144355773926
CID:1094656
PubChem ID:73554557
Update Time:2025-06-08
2-(2-Iodophenoxy)-5-methoxyaniline Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(2-Iodophenoxy)-5-methoxyaniline
- AKOS020886030
- SB83463
- 869790-17-0
- A1-55965
-
- Inchi: 1S/C13H12INO2/c1-16-9-6-7-13(11(15)8-9)17-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3
- InChI-sleutel: ONMXAVPAOKEALE-UHFFFAOYSA-N
- LACHT: IC1C=CC=CC=1OC1C=CC(=CC=1N)OC
Berekende eigenschappen
- Exacte massa: 340.99128g/mol
- Monoisotopische massa: 340.99128g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 240
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 44.5Ų
2-(2-Iodophenoxy)-5-methoxyaniline Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145300-1g |
2-(2-Iodophenoxy)-5-methoxyaniline |
869790-17-0 | 95% | 1g |
$426.22 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744654-1g |
2-(2-Iodophenoxy)-5-methoxyaniline |
869790-17-0 | 98% | 1g |
¥4347.00 | 2024-04-27 |
2-(2-Iodophenoxy)-5-methoxyaniline Gerelateerde literatuur
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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